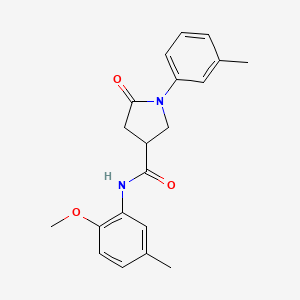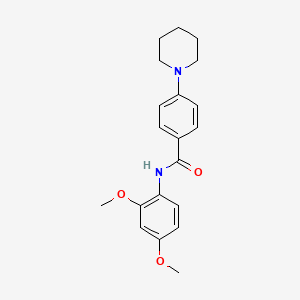![molecular formula C19H21NO3S B4583431 ethyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583431.png)
ethyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multicomponent reactions or condensation reactions under specific conditions. For example, derivatives have been synthesized through reactions involving ethyl 2-aminothiophene carboxylates with various reagents under reflux conditions, showcasing the versatility and complexity of synthetic routes in thiophene chemistry (Menati et al., 2020).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in determining the molecular structure of thiophene derivatives. For instance, the crystal structure of certain derivatives has been elucidated, revealing planar geometric structures with slight deviations and highlighting the importance of intermolecular hydrogen bonding for stability (Menati et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives are known to undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, reactions with primary amines have led to the formation of new compounds, illustrating the chemical versatility of thiophene derivatives (Shipilovskikh et al., 2014).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility, can be assessed through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in further studies.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are crucial for expanding the applications of thiophene derivatives. Studies have shown the formation of complexes with metals, indicating their potential in medicinal chemistry and material science (Sherif & Hosny, 2014).
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and similar compounds have been studied for their antimicrobial and antioxidant activities. Some derivatives have shown excellent antibacterial and antifungal properties, along with remarkable antioxidant potential. These findings suggest a possible application in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Synthesis of New Derivatives with Biological Activities
Compounds starting with a similar base structure, like 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, have been synthesized and tested for their antimicrobial activity. These new compounds have shown potential in combating bacterial and fungal infections, indicating their utility in medicinal chemistry (Faty et al., 2010).
Polymer Chemistry Applications
In polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a similar compound, was used in enzymatically catalyzed oxidative polymerization. The oligomerization achieved in this study could be relevant for developing new materials or coatings with specific properties (Pang et al., 2003).
Local Anesthetic and Antiarrhythmic Agents
Certain derivatives of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates have been synthesized and evaluated for their local anesthetic and antiarrhythmic activity. These compounds have shown effectiveness comparable to known drugs like carticaine and lidocaine, indicating their potential use in medical treatments (Al-Obaid et al., 1998).
Anti-Cancer Potential
Efforts to synthesize novel thiophene and benzothiophene derivatives, based on similar structures, have been directed towards evaluating their anti-cancer properties. Some of these compounds showed significant activity against tumor cell lines, pointing towards their potential application in cancer therapy (Mohareb et al., 2016).
Propriétés
IUPAC Name |
ethyl 2-(3-phenylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMJBPVZAUCSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-phenylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4583353.png)
![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]morpholine](/img/structure/B4583355.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate](/img/structure/B4583359.png)
![4-methyl-N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4583378.png)
![2-(benzylthio)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4583384.png)
![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4583391.png)

![N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4583408.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)

![isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)
![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)